7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Description

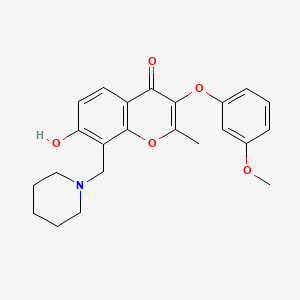

The compound 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS: 637751-91-8, ChemSpider ID: 1173837) is a synthetic chromenone derivative with the molecular formula C23H25NO5 and a molecular weight of 395.455 g/mol . Its structure features:

- A 7-hydroxy group on the chromenone core.

- A 3-methoxyphenoxy substituent at position 2.

- A 2-methyl group at position 2.

- A piperidin-1-ylmethyl moiety at position 8.

Properties

IUPAC Name |

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-15-22(29-17-8-6-7-16(13-17)27-2)21(26)18-9-10-20(25)19(23(18)28-15)14-24-11-4-3-5-12-24/h6-10,13,25H,3-5,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNYPCUJIBONFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)OC4=CC=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, a compound belonging to the class of flavonoids, has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.

The molecular formula of the compound is , with a molecular weight of approximately 395.45 g/mol. The structure features a chromenone backbone, which is common in many bioactive compounds.

1. Antimicrobial Activity

Research has demonstrated that derivatives of chromenone compounds exhibit significant antimicrobial properties. In specific studies, 7-hydroxy derivatives were evaluated against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The results indicated that certain derivatives displayed high antimicrobial activity, suggesting that modifications in the chromenone structure can enhance efficacy against pathogenic bacteria .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 7-Hydroxy-2-oxo-2H-chromen-4-yl-acetic acid N'-[2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxo-ethyl]-hydrazide | Staphylococcus pneumoniae | High |

| 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one | Pseudomonas aeruginosa | Moderate |

2. Anticancer Activity

The anticancer potential of 7-hydroxy flavonoids has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Notably, studies indicated that the compound could enhance the efficacy of conventional chemotherapeutics like doxorubicin through synergistic effects, leading to increased apoptosis in cancer cells .

Case Study:

In a study involving MDA-MB-231 cells, the combination of this compound with doxorubicin resulted in a significant reduction in cell viability compared to treatment with doxorubicin alone. The observed synergistic effect was attributed to enhanced induction of apoptosis and cell cycle arrest at the G0/G1 phase .

3. Antioxidant Activity

The antioxidant properties of flavonoids are well-documented. Research indicates that 7-hydroxy derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : By activating apoptotic pathways, the compound effectively reduces tumor growth.

- Free Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to neutralize free radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

(a) 3-(2-Methoxyphenoxy) Analogs

- Example: 7-Hydroxy-3-(2-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one (ChemSpider ID: 4158957). Molecular Formula: C22H24N2O3. Key Differences:

- The methoxy group on the phenoxy substituent is at position 2 instead of 3.

- The piperazinylmethyl group (vs. piperidinylmethyl) introduces an additional nitrogen, altering polarity and hydrogen-bonding capacity .

(b) 3-(4-Methoxyphenyl) Analogs

- Example: 7-Hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (Compound 2t, CAS: Unspecified). Molecular Formula: C24H27NO4. Key Differences:

- Replacement of 3-methoxyphenoxy with 4-methoxyphenyl eliminates the ether linkage, reducing conformational flexibility.

- The 2-methylpiperidinylmethyl group introduces steric hindrance compared to unsubstituted piperidine .

Substituent Variations at Position 8

(a) Piperidine vs. Pyrrolidine Derivatives

- Example: 7-Hydroxy-3-(4-hydroxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one (Compound 2f). Molecular Formula: C21H21NO4. Key Differences:

- Pyrrolidinylmethyl (5-membered ring) vs.

(b) Methyl-Substituted Piperidine Derivatives

- Examples: 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (CAS: 637753-25-4). 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (CAS: 637752-60-4). Molecular Formula: C24H27NO4. Key Differences:

- 3-Methylpiperidinyl and 4-methylpiperidinyl groups introduce regioselective steric effects, modulating interactions with hydrophobic pockets in enzymes or receptors .

Halogen and Trifluoromethyl Modifications

- Example: 3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one (CAS: 307507-19-3). Molecular Formula: C24H22ClF3NO3. Key Differences:

- 2-Chlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability but may increase toxicity risks .

Structural and Pharmacological Implications

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.